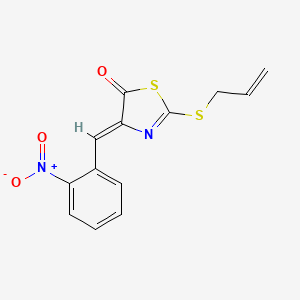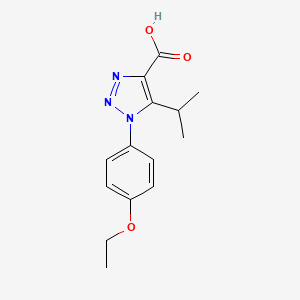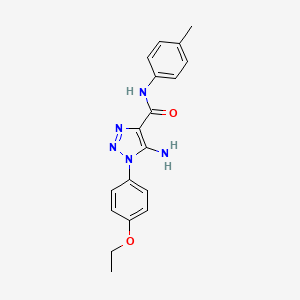amino]benzamide](/img/structure/B5085216.png)
N-(4-chlorobenzyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorobenzyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide, commonly known as CDB-2914, is a synthetic steroid receptor modulator that has been extensively studied for its potential use in reproductive medicine. This compound has been shown to have a unique mechanism of action that makes it a promising candidate for a variety of applications. In
作用机制
CDB-2914 works by binding to the progesterone receptor and blocking the action of progesterone. This prevents the thickening of the endometrium and inhibits ovulation, making it a potent contraceptive. Additionally, CDB-2914 has been shown to have anti-inflammatory effects, which may contribute to its efficacy in treating endometriosis and uterine fibroids.
Biochemical and Physiological Effects:
CDB-2914 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the expression of genes involved in progesterone signaling, which contributes to its anti-progestational activity. Additionally, CDB-2914 has been shown to inhibit the growth of breast cancer cells and to induce apoptosis in these cells.
实验室实验的优点和局限性
CDB-2914 has several advantages as a research tool. It is a potent and selective progesterone receptor modulator, which makes it a valuable tool for studying the role of progesterone in reproductive biology. Additionally, CDB-2914 has been shown to have low toxicity and to be well-tolerated in animal studies. However, CDB-2914 has some limitations as a research tool. It is a synthetic compound, which may limit its relevance to natural biological systems. Additionally, its anti-progestational activity may make it difficult to use in studies that require intact progesterone signaling.
未来方向
There are several future directions for research on CDB-2914. One area of interest is the development of new contraceptive options based on CDB-2914. Additionally, there is ongoing research into the use of CDB-2914 as a treatment for endometriosis, uterine fibroids, and breast cancer. Another area of interest is the development of new synthetic steroid receptor modulators based on the structure of CDB-2914. These compounds may have improved potency, selectivity, and efficacy compared to CDB-2914. Finally, there is ongoing research into the mechanism of action of CDB-2914, which may lead to a better understanding of progesterone signaling and its role in reproductive biology.
Conclusion:
In conclusion, CDB-2914 is a synthetic steroid receptor modulator that has been extensively studied for its potential use in reproductive medicine. It has a unique mechanism of action that makes it a promising candidate for a variety of applications. While there are some limitations to its use as a research tool, CDB-2914 has several advantages and is a valuable tool for studying the role of progesterone in reproductive biology. Ongoing research into CDB-2914 may lead to the development of new contraceptive options and treatments for reproductive disorders.
合成方法
CDB-2914 can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzylamine with 3,4-dimethoxybenzaldehyde to form an imine intermediate. This intermediate is then reduced with sodium borohydride to yield the corresponding amine. The amine is then reacted with 4-(methylsulfonyl)benzoyl chloride to form the final product, CDB-2914.
科学研究应用
CDB-2914 has been extensively studied for its potential use in reproductive medicine. It has been shown to have potent anti-progestational activity, which makes it a promising candidate for use as an emergency contraceptive. Additionally, CDB-2914 has been shown to have potential as a treatment for endometriosis, uterine fibroids, and breast cancer.
属性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O5S/c1-26(32(28,29)20-12-13-21(30-2)22(14-20)31-3)19-10-6-17(7-11-19)23(27)25-15-16-4-8-18(24)9-5-16/h4-14H,15H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVSYCQOWIMZHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{methyl[(3-methyl-2-pyridinyl)methyl]amino}nicotinamide](/img/structure/B5085134.png)
![N-[2-(tert-butylthio)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5085137.png)
![5-{2-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5085141.png)
![2-bromo-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5085146.png)
![methyl 4-(4-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5085164.png)
![2,2'-[methylenebis(imino-1,2,5-oxadiazole-4,3-diyl)]diacetamide](/img/structure/B5085172.png)
![1-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5085194.png)




![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5085237.png)
![2-(5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5085244.png)
![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5085251.png)